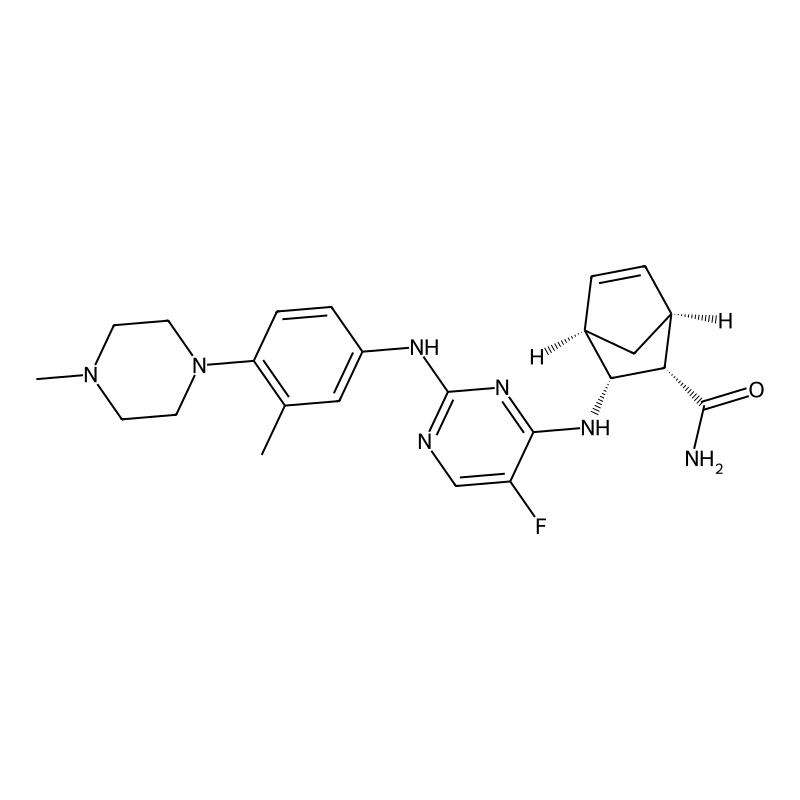Cenisertib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Cenisertib, also known as AS703569 or R-763, is an orally bioavailable small molecule inhibitor that targets Ataxia Telangiectasia Mutated (ATM) and ATR kinases []. These kinases play a critical role in DNA damage response pathways within cells. Inhibiting ATM and ATR disrupts the cell's ability to repair damaged DNA, leading to cell death in cancer cells that are particularly reliant on these pathways for survival [].
Cenisertib as a Therapeutic Agent
Combination therapy
Studies suggest that Cenisertib might be more effective when combined with other cancer therapies like chemotherapy, DNA damaging agents, or PARP inhibitors [, ]. The rationale behind this approach is that combining Cenisertib with other treatments can create a synergistic effect, leading to more efficient cancer cell killing.
Targeting specific mutations
Research is ongoing to identify cancer subtypes with specific mutations that might be particularly sensitive to Cenisertib. For instance, tumors with mutations in genes like BRCA1, BRCA2, or ATM itself might exhibit greater vulnerability to Cenisertib due to their dependence on these DNA repair pathways [].
Overcoming therapy resistance
Another area of research explores Cenisertib's potential to overcome resistance to existing cancer therapies. Cancer cells can develop resistance to various drugs over time, rendering treatment ineffective. Cenisertib, by targeting a different pathway, might offer a strategy to bypass such resistance mechanisms [].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Pharmacology
Mechanism of Action
Other CAS
Wikipedia
Dates
2: Mita M, Gordon M, Rejeb N, Gianella-Borradori A, Jego V, Mita A, Sarantopoulos J, Sankhala K, Mendelson D. A phase l study of three different dosing schedules of the oral aurora kinase inhibitor MSC1992371A in patients with solid tumors. Target Oncol. 2014 Sep;9(3):215-24. doi: 10.1007/s11523-013-0288-3. Epub 2013 Jul 6. PubMed PMID: 23832397.
3: Graux C, Sonet A, Maertens J, Duyster J, Greiner J, Chalandon Y, Martinelli G, Hess D, Heim D, Giles FJ, Kelly KR, Gianella-Borradori A, Longerey B, Asatiani E, Rejeb N, Ottmann OG. A phase I dose-escalation study of MSC1992371A, an oral inhibitor of aurora and other kinases, in advanced hematologic malignancies. Leuk Res. 2013 Sep;37(9):1100-6. doi: 10.1016/j.leukres.2013.04.025. Epub 2013 Jun 5. PubMed PMID: 23746966.
4: Raymond E, Alexandre J, Faivre S, Goldwasser F, Besse-Hammer T, Gianella-Borradori A, Jego V, Trandafir L, Rejeb N, Awada A. A phase I schedule dependency study of the aurora kinase inhibitor MSC1992371A in combination with gemcitabine in patients with solid tumors. Invest New Drugs. 2014 Feb;32(1):94-103. doi: 10.1007/s10637-013-9950-y. Epub 2013 Mar 29. PubMed PMID: 23539344.
5: Romanelli A, Clark A, Assayag F, Chateau-Joubert S, Poupon MF, Servely JL, Fontaine JJ, Liu X, Spooner E, Goodstal S, de Cremoux P, Bièche I, Decaudin D, Marangoni E. Inhibiting aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts. Mol Cancer Ther. 2012 Dec;11(12):2693-703. doi: 10.1158/1535-7163.MCT-12-0441-T. Epub 2012 Sep 25. PubMed PMID: 23012245.
6: Curtin ML, Heyman HR, Frey RR, Marcotte PA, Glaser KB, Jankowski JR, Magoc TJ, Albert DH, Olson AM, Reuter DR, Bouska JJ, Montgomery DA, Palma JP, Donawho CK, Stewart KD, Tse C, Michaelides MR. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4750-5. doi: 10.1016/j.bmcl.2012.05.067. Epub 2012 May 26. PubMed PMID: 22695126.
7: Martinelli G, Iacobucci I, Papayannidis C, Soverini S. New targets for Ph+ leukaemia therapy. Best Pract Res Clin Haematol. 2009 Sep;22(3):445-54. doi: 10.1016/j.beha.2009.08.002. Review. PubMed PMID: 19959093.
8: McLaughlin J, Markovtsov V, Li H, Wong S, Gelman M, Zhu Y, Franci C, Lang D, Pali E, Lasaga J, Low C, Zhao F, Chang B, Gururaja TL, Xu W, Baluom M, Sweeny D, Carroll D, Sran A, Thota S, Parmer M, Romane A, Clemens G, Grossbard E, Qu K, Jenkins Y, Kinoshita T, Taylor V, Holland SJ, Argade A, Singh R, Pine P, Payan DG, Hitoshi Y. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen. J Cancer Res Clin Oncol. 2010 Jan;136(1):99-113. doi: 10.1007/s00432-009-0641-1. PubMed PMID: 19609559.







